molecular formula C24H25N3O4S2 B2858652 N-(3-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851782-66-6

N-(3-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No. B2858652
CAS RN: 851782-66-6
M. Wt: 483.6
InChI Key: XBDUBGKYOVMSQY-UHFFFAOYSA-N
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Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs . The compound also contains phenylsulfonyl and p-tolyl groups. Phenylsulfonyl group is a sulfonyl group attached to a phenyl ring, and p-tolyl group is a functional group with a formula of CH3C6H4- .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a reaction known as a 1,3-dipolar cycloaddition . The phenylsulfonyl and p-tolyl groups could be introduced through a variety of reactions, including nucleophilic aromatic substitution or electrophilic aromatic substitution.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the phenylsulfonyl and p-tolyl groups. The exact structure would depend on the positions of these groups on the pyrazole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the pyrazole ring and the phenylsulfonyl and p-tolyl groups. For example, the pyrazole ring might undergo reactions such as electrophilic aromatic substitution or nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its molecular structure and the nature of the functional groups it contains. For example, the presence of the phenylsulfonyl and p-tolyl groups might influence properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Antimicrobial Applications

A novel series of pyrazolo[1,5-a]pyrimidine ring systems, incorporating phenylsulfonyl moiety, demonstrated significant antimicrobial activities. Some derivatives exceeded the activity of reference drugs, suggesting their potential in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

Anticancer and Anti-inflammatory Applications

Celecoxib derivatives, similar in structure to the compound , were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One derivative, in particular, showed promising anti-inflammatory and analgesic activities without causing tissue damage, indicating potential as a therapeutic agent (Küçükgüzel et al., 2013). Additionally, novel sulfonamide derivatives were synthesized and evaluated for their anticancer and radiosensitizing properties, with several compounds showing higher activity than doxorubicin (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).

Enzyme Inhibition Applications

New 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized and tested for their potential as carbonic anhydrase inhibitors, showing strong inhibition of human cytosolic isoforms hCA I and II. This suggests their use in exploring new therapeutic agents targeting carbonic anhydrase-related diseases (Gul et al., 2016).

Prodrug Applications

Research into prodrug forms for the sulfonamide group has led to the synthesis and evaluation of various N-acyl derivatives of model sulfonamides as potential prodrugs. These studies aim to improve the pharmacokinetic profiles of sulfonamide-containing drugs, indicating a potential application in enhancing the delivery and efficacy of such compounds (Larsen, Bundgaard, & Lee, 1988).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would likely involve interaction with a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the nature of the functional groups it contains. Proper safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound could include further exploration of its potential uses, such as in the development of new drugs. Additionally, research could be conducted to better understand its physical and chemical properties, as well as its reactivity .

properties

IUPAC Name

N-[3-[2-(benzenesulfonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S2/c1-3-32(28,29)26-21-9-7-8-20(16-21)23-17-24(19-14-12-18(2)13-15-19)27(25-23)33(30,31)22-10-5-4-6-11-22/h4-16,24,26H,3,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDUBGKYOVMSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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